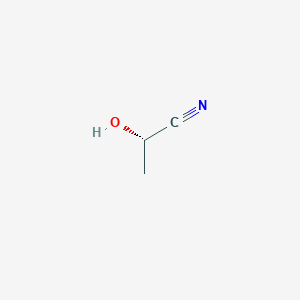

(s)-2-Hydroxypropanenitrile

Description

Contextualization within Alpha-Hydroxynitrile Chemistry

Alpha-hydroxynitriles, or cyanohydrins, are a class of organic compounds featuring a hydroxyl and a nitrile group attached to the same carbon atom. ebi.ac.ukresearchgate.net This geminal difunctionality is the source of their versatile reactivity. capes.gov.br The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo other transformations, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions. solubilityofthings.com

The synthesis of alpha-hydroxynitriles is often achieved through the addition of hydrogen cyanide to aldehydes or ketones. science-revision.co.uk In the case of (S)-2-Hydroxypropanenitrile, the reaction involves the nucleophilic addition of a cyanide ion to acetaldehyde (B116499). science-revision.co.uk A key challenge and area of intense research in alpha-hydroxynitrile chemistry is the control of stereochemistry, aiming for the selective synthesis of one enantiomer over the other. researchgate.net This is where biocatalysis, particularly the use of hydroxynitrile lyase (HNL) enzymes, has become instrumental. capes.gov.brnih.gov These enzymes can catalyze the stereoselective addition of cyanide to carbonyl compounds, providing access to optically active alpha-hydroxynitriles like this compound with high enantiomeric purity. researchgate.netcapes.gov.br

Significance as a Chiral Building Block in Advanced Organic Synthesis

The true power of this compound lies in its identity as a chiral building block. evitachem.combldpharm.comarranchemical.ie In the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, the specific three-dimensional arrangement of atoms in a molecule is often critical to its biological activity. docbrown.info this compound provides a readily available source of a specific stereoisomer, allowing chemists to construct complex target molecules with precise stereochemical control. docbrown.info

The presence of two distinct functional groups allows for a wide range of subsequent chemical modifications. solubilityofthings.com This versatility makes it a valuable precursor for the synthesis of other chiral molecules, including alpha-hydroxy acids, alpha-amino acids, and various heterocyclic compounds. ontosight.aioecd.org For instance, the hydrolysis of the nitrile group in this compound leads to the formation of (S)-lactic acid, an important chiral intermediate.

biosynth.comcymitquimica.com| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₅NO | |

| Molecular Weight | 71.08 g/mol |

Overview of Current Research Trajectories and Future Directions

Current research involving this compound is vibrant and multifaceted, with a strong emphasis on green and sustainable chemistry. mdpi.com A significant trend is the continued development and optimization of biocatalytic methods for its synthesis. researchgate.net This includes the discovery of novel hydroxynitrile lyases with improved stability and substrate scope, as well as the engineering of existing enzymes to enhance their enantioselectivity and efficiency. capes.gov.brnih.gov

Another major research avenue focuses on expanding the synthetic applications of this compound. solubilityofthings.com Chemists are constantly exploring new reactions and strategies to convert this chiral building block into a wider array of valuable compounds. frontiersin.org This includes its use in cascade reactions and multi-component reactions, which allow for the rapid construction of molecular complexity from simple starting materials. frontiersin.org

Future directions in the field are likely to involve the integration of biocatalysis with other modern synthetic technologies, such as continuous flow chemistry. acs.org This combination has the potential to create highly efficient and sustainable processes for the production of this compound and its derivatives. Furthermore, the application of computational tools for enzyme design and reaction modeling is expected to accelerate the development of new and improved synthetic routes. mdpi.com As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical and life sciences industries, the importance of versatile chiral building blocks like this compound is set to increase even further. justia.comacs.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H5NO |

|---|---|

Molecular Weight |

71.08 g/mol |

IUPAC Name |

(2S)-2-hydroxypropanenitrile |

InChI |

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3/t3-/m0/s1 |

InChI Key |

WOFDVDFSGLBFAC-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](C#N)O |

Canonical SMILES |

CC(C#N)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of S 2 Hydroxypropanenitrile

Reactivity of the Nitrile Functionality

The nitrile group is a valuable functional group in organic chemistry, primarily because it can be converted into amines or carboxylic acids. science-revision.co.uk This functionality provides a powerful tool for carbon chain extension and functional group interconversion. science-revision.co.uksavemyexams.com

Hydrolysis to Chiral Alpha-Hydroxy Carboxylic Acids (e.g., Lactic Acid)

The nitrile group of (S)-2-hydroxypropanenitrile can be hydrolyzed under either acidic or basic conditions to yield the corresponding chiral alpha-hydroxy carboxylic acid. evitachem.comevitachem.comsmolecule.com This reaction is a cornerstone in the synthesis of compounds like (S)-lactic acid.

Basic hydrolysis is also possible, where the nitrile is heated with an aqueous solution of a base like sodium hydroxide. libretexts.org This process initially forms the salt of the carboxylic acid (e.g., sodium lactate) and ammonia. libretexts.org A subsequent acidification step is required to protonate the carboxylate salt and isolate the free carboxylic acid. libretexts.org

Table 1: Hydrolysis of this compound

| Reactant | Reagents & Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. Dilute HCl or H₂SO₄2. Heat (reflux) | (S)-Lactic Acid | Acid Hydrolysis |

Reduction to Chiral Beta-Amino Alcohols

The reduction of the nitrile group in this compound provides a direct route to chiral β-amino alcohols. These compounds are highly valuable scaffolds found in numerous pharmaceuticals, natural products, and chiral ligands. westlake.edu.cnsciengine.comdiva-portal.org The reduction converts the cyano group (-C≡N) into a primary amine group (-CH₂NH₂).

This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like palladium, platinum, or nickel, is another common method. The choice of reagent and conditions can be critical to avoid side reactions and preserve the stereochemistry at the adjacent chiral center. The resulting product from the reduction of this compound is (S)-2-aminopropan-1-ol. Several synthetic strategies focus on the efficient creation of β-amino alcohols from precursors like α-hydroxy ketones or through the amination of alcohols. google.comacsgcipr.org

Table 2: Reduction of this compound

| Reactant | Reagents & Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. LiAlH₄ in ether2. H₂O workup | (S)-2-Aminopropan-1-ol | Chemical Reduction |

Conversion to Alpha, Beta-Unsaturated Nitriles (e.g., Acrylonitrile)

This compound can undergo a dehydration reaction to form an α,β-unsaturated nitrile. gauthmath.com The most significant industrial application of this reaction is the synthesis of acrylonitrile, a key monomer for the production of acrylic fibers, resins, and synthetic rubbers. google.comoecd.org

This transformation is an elimination reaction where the hydroxyl group and a hydrogen atom from the adjacent methyl group are removed as a molecule of water. The reaction requires heat and a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). gauthmath.comsimplestudy.com The process must be carefully controlled, as lactonitrile (B165350) has a tendency to decompose back into its starting materials, acetaldehyde (B116499) and hydrogen cyanide, at elevated temperatures. google.comscribd.com One industrial method involves spraying a mixture of lactonitrile and phosphoric acid into a reactor with hot, oxygen-free inert gas, achieving dehydration in a very short contact time. scribd.com

Table 3: Dehydration of this compound

| Reactant | Reagents & Conditions | Product | Reaction Type |

|---|

Nucleophilic Additions to the Nitrile Group

While hydrolysis and reduction are the most common transformations of the nitrile group, it can also undergo nucleophilic addition reactions. The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds).

For this compound, this reaction is complicated by the presence of the acidic hydroxyl group, which would react with and consume the organometallic reagent. Therefore, the hydroxyl group must first be protected (see section 3.2.1). After protection, a Grignard reagent (R-MgX) can add to the nitrile, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. This two-step sequence effectively converts the nitrile into a carbonyl group, providing a route to α-hydroxy ketones after deprotection of the hydroxyl group. This pathway highlights the importance of derivatization strategies in multifunctional molecules. libretexts.orgwikipedia.org

Reactivity of the Hydroxyl Functionality

The secondary hydroxyl group in this compound behaves like a typical alcohol, allowing for reactions such as esterification and etherification. These transformations are crucial for protecting the hydroxyl group during reactions at the nitrile center or for introducing new functional groups into the molecule. evitachem.comsmolecule.com

Esterification and Etherification for Protection or Functionalization

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester. wikipedia.org The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgorganic-chemistry.org The reaction is reversible, and yields can be improved by removing the water formed during the reaction. wikipedia.org For a more reactive approach, an acid chloride or anhydride (B1165640) can be used, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. This converts the hydroxyl group of this compound into an ester, which can serve as a protecting group. For example, reacting it with acetic anhydride would yield (S)-2-acetoxypropanenitrile.

Etherification involves converting the hydroxyl group into an ether (-O-R). A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide ion. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. Protecting the hydroxyl group as an ether, such as a benzyl (B1604629) ether or a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl), is a common strategy in multi-step synthesis. This modification prevents the acidic proton of the hydroxyl group from interfering with subsequent reactions. libretexts.org

Table 4: Derivatization of the Hydroxyl Group

| Reaction Type | Reagents & Conditions | Functional Group Formed | Purpose |

|---|---|---|---|

| Esterification | Carboxylic Acid (RCOOH), H⁺ catalyst, Heat | Ester (-OCOR) | Protection / Functionalization |

| Esterification | Acid Chloride (RCOCl), Pyridine | Ester (-OCOR) | Protection / Functionalization |

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding pyruvonitrile (B1329346) (2-oxopropanenitrile). This transformation is a crucial step in the synthesis of various target molecules. A variety of oxidizing agents and catalytic systems have been developed for the oxidation of secondary alcohols to ketones. acs.orgnih.govtandfonline.comacs.org These methods often aim for high efficiency, selectivity, and environmentally benign conditions. tandfonline.com

Common approaches include the use of metal-based catalysts, such as those involving manganese, copper, and iron complexes. acs.orgnih.govacs.org For instance, manganese complexes with N4 ligands have demonstrated high efficiency in catalyzing the oxidation of secondary alcohols using hydrogen peroxide as the oxidant. acs.org Copper(I)-catalyzed oxidation with di-tert-butyldiaziridinone as the oxidant provides a mild, neutral method compatible with sensitive functional groups. nih.gov Additionally, heterogeneous catalysts like nanocrystalline titanium dioxide (TiO2) offer the advantage of easy recovery and reuse, contributing to greener chemical processes. tandfonline.com Aerobic oxidation using nitric acid and iron(III) chloride in a fluorinated alcohol solvent presents another effective and selective method for converting secondary alcohols to ketones. acs.org

| Oxidation Method | Catalyst/Reagent | Key Features |

| Catalytic Oxidation | Manganese complex Mn(S-PMB)(CF3SO3)2 / H2O2 | High efficiency, good to excellent yields for various secondary alcohols. acs.org |

| Copper-Catalyzed Oxidation | Cu(I) / di-tert-butyldiaziridinone | Mild, neutral conditions, compatible with sensitive substrates. nih.gov |

| Heterogeneous Catalysis | Nanocrystalline TiO2 / H2O2 | Green, reusable catalyst, quantitative yields. tandfonline.com |

| Aerobic Oxidation | HNO3 / FeCl3 / HFIP | Selective for secondary alcohols, uses molecular oxygen as the terminal oxidant. acs.org |

Multicomponent and Cascade Reactions Incorporating this compound

This compound can participate in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. wikipedia.org One of the most prominent examples is the Ugi four-component reaction (U-4CR). wikipedia.orgorganic-chemistry.org In a typical Ugi reaction, an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.org The hydroxyl group of this compound can act as the alcohol component, or it can be oxidized to the corresponding ketone to participate as the carbonyl component. These reactions are highly atom-economical and allow for the rapid generation of complex molecular scaffolds, which is particularly valuable in the creation of compound libraries for drug discovery. organic-chemistry.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular reactions where the formation of one bond triggers the next transformation. numberanalytics.combaranlab.org this compound and its derivatives can be designed to undergo such reaction sequences, leading to the efficient synthesis of complex cyclic and polycyclic structures without the need to isolate intermediates. numberanalytics.commdpi.com For example, a derivative of this compound could be involved in a cascade sequence initiated by an intramolecular cyclization. google.com

Synthesis of Complex Chiral Molecules via this compound Intermediates

The chirality of this compound makes it an invaluable building block for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. nih.govcore.ac.uknih.gov

Intermediates for Pharmaceutical Compounds (e.g., Ruxolitinib, Fluoxetine (B1211875) Analogues)

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds. Its ability to introduce a chiral center with a specific stereochemistry is paramount for the biological activity of many drugs. nih.govcore.ac.uk

Ruxolitinib: A key intermediate for the synthesis of the Janus kinase (JAK) inhibitor Ruxolitinib is (S)-3-cyclopentyl-3-hydroxypropanenitrile. researchgate.netresearchgate.net This intermediate can be synthesized via the enzymatic reduction of 3-cyclopentyl-3-ketopropanenitrile. researchgate.netresearchgate.netpatsnap.comgoogle.com The stereoselective reduction of the ketone functionality is critical for obtaining the desired (S)-enantiomer, which is essential for the drug's efficacy. researchgate.netresearchgate.netchemicalbook.com

Fluoxetine Analogues: Chiral hydroxynitriles, including derivatives of this compound, are precursors in the synthesis of fluoxetine and its analogues. nih.govresearchgate.netacs.org The synthesis often involves the enantioselective formation of a cyanohydrin, which is then further elaborated to the final drug molecule. researchgate.net The stereochemistry at the carbon bearing the hydroxyl and nitrile groups is crucial for the pharmacological activity of these selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.govbridgewater.edunih.gov

| Pharmaceutical | Key Chiral Intermediate Derived from this compound Precursor | Significance of Chirality |

| Ruxolitinib | (S)-3-cyclopentyl-3-hydroxypropanenitrile | Essential for the drug's inhibitory activity on JAK kinases. researchgate.netresearchgate.netchemicalbook.com |

| Fluoxetine Analogues | Chiral 3-hydroxy-3-phenylpropanenitriles | The specific enantiomer is crucial for potent antiviral or antidepressant activity. nih.govresearchgate.netacs.org |

Intermediates for Agrochemical Compounds

The structural motifs derived from this compound are also found in agrochemical compounds. ontosight.aisolubilityofthings.com The introduction of a chiral center can significantly influence the efficacy and selectivity of herbicides, insecticides, and fungicides. nih.govorientjchem.org Natural products often serve as inspiration for the design of new agrochemicals, and many of these natural products contain chiral hydroxynitrile or related functionalities. nih.gov The synthesis of these compounds often relies on chiral building blocks like this compound to achieve the desired biological activity. solubilityofthings.comscispace.com

Building Blocks for Functional Materials and Polymers

The versatility of this compound extends to the field of materials science. ontosight.ai It can be used as a monomer or a precursor to monomers for the synthesis of functional polymers. simplestudy.comgauthmath.com For instance, dehydration of 2-hydroxypropanenitrile can yield acrylonitrile, a key monomer for the production of polyacrylonitrile (B21495) fibers and other polymers. gauthmath.com The incorporation of the chiral hydroxyl and nitrile functionalities into polymer backbones or as side chains can impart specific properties to the resulting materials, such as altered thermal stability, optical activity, or improved biodegradability. oecd.org

Stereochemical Aspects and Chiral Recognition Studies

Intrinsic Chirality of 2-Hydroxypropanenitrile

2-Hydroxypropanenitrile possesses a single chiral center at the C2 position, where the carbon atom is bonded to a hydrogen atom, a methyl group, a hydroxyl group, and a nitrile group. This arrangement results in two non-superimposable mirror images, or enantiomers, designated as (S) and (R) according to the Cahn-Ingold-Prelog priority rules. The distinct spatial arrangement of these groups leads to differences in their interaction with plane-polarized light, a property known as optical activity.

Mechanisms Governing Stereocontrol in Asymmetric Synthesis

The asymmetric synthesis of (S)-2-hydroxypropanenitrile involves the enantioselective addition of a cyanide source to acetaldehyde (B116499). Achieving high stereocontrol is paramount, and various catalytic systems have been developed to this end. These methods rely on the use of a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.

Common strategies for the asymmetric synthesis of cyanohydrins include the use of chiral Lewis acids, organocatalysts, and enzymes. diva-portal.orgorganic-chemistry.org Chiral Lewis acid catalysts, often metal complexes with chiral ligands, activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the cyanide ion. The chiral ligand directs the approach of the cyanide nucleophile to one face of the aldehyde, leading to the preferential formation of one enantiomer. diva-portal.org For instance, chiral oxazaborolidinium salts and β-amino alcohol-Ti(Oi-Pr)4 complexes have been effectively used as catalysts in the enantioselective cyanosilylation of aldehydes. organic-chemistry.org

Organocatalysis offers a metal-free alternative for asymmetric cyanohydrin synthesis. Chiral organic molecules, such as amino thioureas, can act as catalysts by activating both the electrophile (aldehyde) and the nucleophile (cyanide source) through hydrogen bonding and other non-covalent interactions. organic-chemistry.org This dual activation model is crucial for achieving high enantioselectivity.

The choice of cyanide source is also critical. While hydrogen cyanide (HCN) can be used, its high toxicity and volatility have led to the development of safer alternatives like trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.orgwikipedia.org The reaction mechanism with TMSCN often involves the initial formation of a silylated cyanohydrin, which is then hydrolyzed to yield the final product. libretexts.org

| Catalyst Type | Example Catalyst | General Mechanism |

| Chiral Lewis Acid | Chiral oxazaborolidinium salts, β-amino alcohol-Ti(Oi-Pr)4 complexes | Activation of the aldehyde's carbonyl group and facial discrimination of the cyanide attack. organic-chemistry.org |

| Organocatalyst | Chiral amino thioureas | Cooperative activation of both the aldehyde (electrophile) and the cyanide source (nucleophile). organic-chemistry.org |

Role of Diastereomeric Transition States in Chiral Induction

The stereochemical outcome of an asymmetric synthesis is determined by the relative energies of the diastereomeric transition states leading to the two possible enantiomers. In the catalytic asymmetric cyanation of acetaldehyde, the chiral catalyst interacts with the prochiral aldehyde to form two possible diastereomeric complexes. The subsequent attack of the cyanide ion proceeds through two different transition states, each corresponding to the formation of one of the enantiomers.

The enantioselectivity of the reaction is a direct consequence of the difference in the activation energies (ΔΔG‡) of these two diastereomeric transition states. The catalyst is designed to maximize this energy difference, thereby favoring the pathway that leads to the desired (S)-enantiomer. The more stable transition state, which is lower in energy, will be more populated, resulting in a higher reaction rate for the formation of the major enantiomer.

Factors that influence the stability of the diastereomeric transition states include steric hindrance and electronic interactions between the substrate, the catalyst, and the incoming nucleophile. msu.edu For example, in reactions involving chiral ligands, the specific conformation of the ligand-metal complex can create a highly organized chiral pocket that sterically disfavors one approach of the nucleophile. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the structures and energies of these transition states, aiding in the rational design of more effective catalysts. rsc.org

Enantioselective Recognition Processes in Biocatalysis and Enzyme Systems

Enzymes, with their inherently chiral active sites, are highly effective catalysts for the enantioselective synthesis and resolution of chiral compounds, including this compound. nih.gov Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones. tudelft.nl By selecting an appropriate (S)-selective HNL, this compound can be synthesized with high enantiomeric excess. fao.org

The enantioselective recognition by enzymes is based on the precise three-dimensional arrangement of amino acid residues in the active site. This creates a chiral environment where the substrate binds in a specific orientation. For the synthesis of this compound, the acetaldehyde molecule would bind in the active site of an (S)-HNL in such a way that the subsequent nucleophilic attack by the cyanide ion is directed to the si-face of the carbonyl group.

Kinetic resolution is another biocatalytic strategy for obtaining enantiomerically pure cyanohydrins. nih.gov In this process, a racemic mixture of 2-hydroxypropanenitrile is treated with an enzyme, such as a lipase (B570770) or a nitrilase, that selectively reacts with one of the enantiomers. nih.govnih.gov For example, a lipase could selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation. nih.gov Similarly, a nitrilase could selectively hydrolyze the nitrile group of one enantiomer to a carboxylic acid. nih.govnih.gov

The efficiency of these biocatalytic processes is often described by the enantiomeric ratio (E-value), which is a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values are indicative of excellent enantioselectivity. nih.gov

| Biocatalytic Method | Enzyme Class | Principle |

| Asymmetric Synthesis | Hydroxynitrile Lyase (HNL) | Enantioselective addition of HCN to acetaldehyde, directed by the chiral active site of the enzyme. tudelft.nl |

| Kinetic Resolution | Lipase, Nitrilase | Selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. nih.govnih.govnih.gov |

Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of (s)-2-Hydroxypropanenitrile by providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms. weebly.comcore.ac.uk Both ¹H and ¹³C NMR spectra are utilized to confirm the compound's atomic framework.

In the ¹H NMR spectrum, the protons of this compound give rise to distinct signals. The methyl (-CH₃) protons appear as a doublet, the methine (-CH) proton as a quartet, and the hydroxyl (-OH) proton typically as a broad singlet. The splitting patterns (multiplicity) are a result of spin-spin coupling between adjacent, non-equivalent protons and are crucial for establishing the connectivity. For instance, the methine proton is split into a quartet by the three protons of the adjacent methyl group, while the methyl protons are split into a doublet by the single methine proton.

¹³C NMR spectroscopy, often performed with proton decoupling, provides a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbon signals for the methyl, methine, and nitrile carbons appear in distinct regions of the spectrum, confirming the carbon skeleton.

While standard NMR confirms the constitution, stereochemical assignment for a chiral center often requires more advanced techniques or analysis. The relative stereochemistry in more complex molecules can be determined through experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. For a small molecule like this compound, the absolute configuration is typically established during its synthesis from a chiral precursor or determined by methods like chiral chromatography.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 2-Hydroxypropanenitrile

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~1.5 | Doublet | ~7 | -CH₃ |

| ¹H | ~4.5 | Quartet | ~7 | -CH(OH)CN |

| ¹H | Variable (Broad) | Singlet | N/A | -OH |

| ¹³C | ~20 | N/A | N/A | -CH₃ |

| ¹³C | ~55 | N/A | N/A | -CH(OH)CN |

| ¹³C | ~120 | N/A | N/A | -C≡N |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. libretexts.org The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. pressbooks.publibretexts.org

The most prominent and diagnostic peaks for this compound include:

O-H Stretch: A strong and broad absorption band typically appears in the region of 3600-3200 cm⁻¹. pressbooks.publibretexts.org This broadness is a characteristic result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.

C-H Stretch: Strong absorptions due to the stretching of sp³-hybridized C-H bonds in the methyl and methine groups are observed just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. libretexts.org

C≡N Stretch: The nitrile functional group gives rise to a characteristic sharp, medium-intensity absorption band in the 2260-2220 cm⁻¹ region. quimicaorganica.orglibretexts.orgucla.edu The presence of this peak is a clear indicator of a nitrile compound.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2960 - 2850 | Strong | C-H Stretch | Alkane (sp³ C-H) |

| 2260 - 2220 | Medium, Sharp | C≡N Stretch | Nitrile (-C≡N) |

| ~1450 | Medium | C-H Bend | Alkane (-CH₃) |

| ~1100 | Strong | C-O Stretch | Alcohol (C-OH) |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Determining the enantiomeric purity, or enantiomeric excess (ee), of this compound is critical, and chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose. humanjournals.comnih.gov Chiral HPLC enables the separation of the two enantiomers, this compound and (r)-2-Hydroxypropanenitrile, which have identical physical properties in a non-chiral environment. humanjournals.com

The separation is achieved by creating a chiral environment where the two enantiomers interact differently. chiralpedia.com This is typically accomplished by using a chiral stationary phase (CSP). nih.gov CSPs are composed of a chiral selector immobilized on a solid support (like silica). Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly used for this type of separation. cnr.it

In a typical analysis, a solution of the 2-hydroxypropanenitrile sample is injected into the HPLC system. The mobile phase, often a mixture of non-polar and polar organic solvents (e.g., n-hexane and 2-propanol), carries the sample through the chiral column. cnr.it Due to differential transient diastereomeric interactions with the CSP, one enantiomer is retained longer than the other, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of enantiomeric purity.

Table 3: Example of Chiral HPLC Method Parameters for Enantiomeric Purity Analysis

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210 nm) |

| Result | Baseline separation of (s) and (r) enantiomers with distinct retention times |

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. nist.gov In a typical electron ionization (EI) mass spectrometer, the molecule is ionized, leading to the formation of a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. For C₃H₅NO, the expected molecular weight is approximately 71.08 g/mol . wikipedia.orgnih.govnih.gov

The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is a reproducible fingerprint that can aid in structural confirmation. libretexts.org Common fragmentation pathways for 2-hydroxypropanenitrile include the loss of small, stable neutral molecules or radicals.

Key fragments observed in the mass spectrum of 2-hydroxypropanenitrile often include:

A peak corresponding to the loss of a hydrogen cyanide molecule (HCN, 27 Da).

A peak resulting from the loss of a methyl radical (•CH₃, 15 Da).

The base peak (most intense peak) is often at m/z 27, corresponding to the [HCN]⁺• ion or [C₂H₃]⁺ fragment. nih.gov

High-resolution mass spectrometry (HRMS) can determine the m/z value with very high precision, allowing for the calculation of the exact elemental formula, which provides definitive confirmation of the molecular identity.

Table 4: Significant Ions in the Electron Ionization Mass Spectrum of 2-Hydroxypropanenitrile

| m/z | Relative Intensity | Proposed Fragment Ion |

| 71 | Low | [C₃H₅NO]⁺• (Molecular Ion) |

| 44 | High | [C₂H₄O]⁺• |

| 29 | High | [CHO]⁺ |

| 27 | Very High (Base Peak) | [HCN]⁺• or [C₂H₃]⁺ |

Theoretical and Computational Studies of S 2 Hydroxypropanenitrile

Computational chemistry provides powerful tools to investigate the structure, reactivity, and interactions of molecules at an atomic level. For (s)-2-hydroxypropanenitrile, these theoretical approaches offer insights that are often inaccessible through experimental methods alone. They are crucial for understanding its conformational behavior, reaction mechanisms, and interactions within biological systems.

Industrial and Scalable Synthesis Research

Process Optimization and Scale-Up for Chiral Hydroxynitrile Production

The transition from laboratory-scale synthesis to large-scale industrial production of chiral hydroxynitriles like (S)-2-hydroxypropanenitrile presents significant challenges. Research has centered on optimizing reaction conditions and developing robust reactor technologies to enhance productivity, yield, and enantioselectivity. A primary focus has been the use of hydroxynitrile lyase (HNL) enzymes, which catalyze the asymmetric addition of hydrogen cyanide to aldehydes. nih.govresearchgate.net

Process optimization efforts have explored the impact of various parameters, including pH, temperature, substrate concentration, and the choice of solvent system. For instance, HNLs are often employed in aqueous-organic two-phase systems at pH values of 4.5 or lower to suppress the non-catalyzed chemical reaction that produces a racemic mixture. nih.gov However, some enzymes, like the (R)-selective HNL from Arabidopsis thaliana (AtHNL), are unstable at low pH, necessitating alternative approaches such as using organic solvents with minimal water content. nih.gov

A significant advancement in scaling up production has been the development of continuous flow processes using immobilized enzymes. rsc.org Immobilization of HNLs onto solid supports allows for their reuse, simplifies product purification, and enhances enzyme stability. rsc.org This approach circumvents limitations of standard batch systems, such as long reaction times and mechanical stress on the catalyst, leading to reduced waste and intensified processes. rsc.org Researchers have successfully immobilized AtHNL in silica (B1680970) microreactors, demonstrating stable and efficient synthesis of (R)-cyanohydrins in a continuous flow system. rsc.org Another approach involves using whole recombinant Escherichia coli cells expressing an HNL in a micro-aqueous organic solvent system, which simplifies the process by eliminating the need for enzyme purification. nih.gov

| Optimization Strategy | Key Research Finding | Impact on Scale-Up | Reference |

|---|---|---|---|

| Enzyme Immobilization | AtHNL immobilized in a silica microreactor for continuous flow synthesis. | Enhances catalyst reusability, simplifies product separation, improves process intensification, and reduces waste. | rsc.org |

| Whole-Cell Biocatalysis | Use of lyophilized recombinant E. coli cells expressing AtHNL in a monophasic micro-aqueous system. | Eliminates the need for costly and time-consuming enzyme purification, simplifying the overall process. Suitable for aldehydes prone to non-catalyzed racemic product formation. | nih.gov |

| Reaction Medium Engineering | Application of organic solvents with minimal water activity for enzymes unstable at low pH. | Suppresses the non-catalyzed side reaction, increases solubility of certain substrates, and can improve enzyme stability. | nih.gov |

| Fed-Batch Processes | Development of fed-batch processes to overcome enzyme deactivation by high concentrations of the aldehyde starting material. | Allows for higher product yields in one-pot syntheses by maintaining a low, non-inhibitory concentration of the aldehyde. | almacgroup.com |

Development of Sustainable and Green Chemistry Routes in Industrial Processes

In line with the principles of green chemistry, significant research has been directed towards developing more sustainable industrial routes for this compound synthesis. blazingprojects.com The primary focus has been on the use of biocatalysis, which offers a green alternative to traditional chemical methods that may rely on hazardous reagents and harsh conditions. nih.gov

The use of hydroxynitrile lyases (HNLs) is a cornerstone of this approach. These enzymes operate under mild conditions (room temperature and atmospheric pressure) and typically use water as a solvent, significantly reducing the environmental footprint of the process. nih.govacs.org The high selectivity of HNLs minimizes the formation of byproducts, leading to cleaner reaction profiles and reducing the need for extensive purification steps. researchgate.net

Further green advancements include the development of solvent-free or "neat" reaction conditions. For example, research into aldoxime dehydratases for nitrile synthesis has demonstrated full conversion in solvent-free systems, which maximizes product formation per unit volume and dramatically diminishes waste associated with solvents. nih.gov While reaction times can be longer, the environmental benefits are substantial. nih.gov Electrochemical methods are also emerging as a sustainable alternative, using simple electrons as clean oxidants instead of stoichiometric chemical oxidants and employing green solvents like acetone (B3395972) and water. rsc.org

The twelve principles of green chemistry provide a framework for these developments:

Waste Prevention: Biocatalytic routes with high selectivity generate minimal waste compared to non-selective chemical synthesis. nih.gov

Atom Economy: The addition reaction to form cyanohydrins is inherently atom-economical.

Use of Renewable Feedstocks: While the immediate precursors (acetaldehyde and hydrogen cyanide) are typically petrochemical-based, research into bio-based routes to these starting materials is ongoing. nih.govncsu.edu

Reduce Derivatives: One-pot enzymatic processes that avoid the need to isolate intermediates are being developed to streamline synthesis and reduce waste. almacgroup.com

Catalysis: The use of highly efficient and recyclable enzymes (biocatalysts) is preferred over stoichiometric reagents. acs.org

Safer Solvents and Auxiliaries: A major goal is to replace traditional organic solvents with water or to conduct reactions under solvent-free conditions. nih.govnih.gov

| Synthetic Route | Key Green Chemistry Principle Applied | Advantages | Challenges | Reference |

|---|---|---|---|---|

| HNL Biocatalysis in Aqueous Media | Safer Solvents, Catalysis, Waste Prevention | Mild reaction conditions, high enantioselectivity, reduced byproducts, uses water as a solvent. | Enzyme stability at low pH required to prevent background reaction; potential for enzyme deactivation. | nih.govacs.org |

| Whole-Cell Biocatalysis in Micro-Aqueous Systems | Reduce Derivatives, Safer Solvents | No enzyme purification needed, suppresses non-catalyzed side reactions. | Requires organic solvents, though in reduced amounts. | nih.gov |

| Solvent-Free Synthesis (e.g., with Aldoxime Dehydratases) | Safer Solvents, Waste Prevention | Highest possible product concentration, greatly diminished solvent-related waste. | Can have long reaction times requiring further process optimization. | nih.gov |

| Electrochemical Synthesis | Safer Solvents, Inherent Safety | Uses electrons as a clean reagent, can be performed in green solvents, scalable via continuous flow. | Primarily demonstrated for other compound classes; application to hydroxynitriles is an area for future research. | rsc.org |

Research into Economic and Environmental Efficiency of Synthetic Methodologies

Environmental efficiency is often quantified using metrics like the E-Factor (Environmental Factor), which measures the mass of waste produced per unit of product, and solvent intensity. tudelft.nl Green chemistry routes, particularly those using water as a solvent or operating under solvent-free conditions, demonstrate significantly lower E-Factors. nih.govnih.gov For example, optimizing a multi-step synthesis to a one-pot procedure can drastically reduce the amount of solvent needed for reactions and purifications, leading to a more favorable environmental profile. tudelft.nl The shift from petrochemical feedstocks to renewable, bio-based sources is another key area of research aimed at improving the long-term sustainability and environmental efficiency of chemical production. blazingprojects.comnih.gov

| Methodology | Economic Considerations | Environmental Efficiency | Reference |

|---|---|---|---|

| Traditional Chemical Synthesis (Racemic) | Established technology; requires costly and wasteful chiral resolution step to obtain (S)-enantiomer. | Potentially high E-Factor due to resolution waste and use of organic solvents. | ncsu.edu |

| Biocatalytic Synthesis (Batch) | Higher initial cost for enzyme; cost can be offset by high selectivity and avoiding resolution. Enzyme stability and reusability are key cost drivers. | Lower E-Factor due to high selectivity. Use of aqueous media improves green profile. | acs.org |

| Biocatalytic Synthesis (Continuous Flow with Immobilized Enzyme) | Higher capital investment for equipment; significantly lower operating costs due to catalyst recycling, process intensification, and automation. | Very low E-Factor; minimized solvent usage and waste streams. Considered a highly sustainable approach. | rsc.org |

| Solvent-Free Biocatalysis | Potentially lower costs associated with solvent purchasing, recycling, and disposal. | Excellent environmental profile with minimal solvent waste. Aligns well with green chemistry principles. | nih.gov |

Q & A

Q. What are the standard synthetic routes for (S)-2-Hydroxypropanenitrile, and how does the reaction mechanism proceed?

this compound is synthesized via nucleophilic addition of hydrogen cyanide (HCN) to acetaldehyde, catalyzed by a cyanide source (e.g., trace NaCN). The reaction proceeds through a base-catalyzed mechanism: the cyanide ion attacks the electrophilic carbonyl carbon of acetaldehyde, forming a tetrahedral intermediate that protonates to yield the cyanohydrin. Reaction conditions (e.g., 10–20°C) are critical to minimize side reactions like hydrolysis . Yield optimization requires stoichiometric control and purification via fractional distillation or chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the hydroxyl (-OH), nitrile (-C≡N), and stereogenic center. For example, the hydroxyl proton appears as a broad singlet (δ ~5–6 ppm), while the nitrile carbon resonates near δ 120 ppm .

- IR Spectroscopy : To identify functional groups (O-H stretch ~3200–3600 cm⁻¹, C≡N stretch ~2240 cm⁻¹).

- Polarimetry : To verify enantiomeric purity by measuring specific optical rotation .

Q. How should this compound be stored to ensure stability?

The compound is sensitive to hydrolysis and racemization. Store under inert atmosphere (N₂/Ar) at 2–8°C in anhydrous solvents (e.g., dry THF or DCM). Stabilizers like molecular sieves can mitigate moisture-induced degradation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound with high optical purity?

Advanced methods include:

- Biocatalysis : Using hydroxynitrile lyases (HNLs) to catalyze stereoselective cyanohydrin formation. For example, Hevea brasiliensis HNL achieves >95% enantiomeric excess (ee) by directing HCN addition to the si-face of acetaldehyde .

- Chiral Auxiliaries : Temporarily attaching chiral groups (e.g., Evans oxazolidinones) to control stereochemistry during synthesis .

- Asymmetric Catalysis : Employing chiral Lewis acids (e.g., Ti(OiPr)₄ with tartrate ligands) to induce enantioselectivity .

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

Discrepancies in enzyme inhibition studies (e.g., variable IC₅₀ values) may arise from differences in stereochemistry, substituent positioning (e.g., fluorine vs. methoxy groups), or assay conditions. Mitigation strategies:

- Comparative QSAR Studies : Correlate substituent electronic/steric effects with activity using computational models (e.g., DFT, molecular docking) .

- Controlled Replicates : Standardize assay protocols (pH, temperature, enzyme source) to minimize variability .

Q. What methodologies are used to study the degradation kinetics of this compound under physiological conditions?

Degradation pathways (hydrolysis, oxidation) are analyzed via:

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

The (S)-enantiomer exhibits distinct binding affinities due to spatial compatibility with chiral enzyme active sites. For example:

- Enzyme Inhibition : this compound may act as a transition-state analog for alcohol dehydrogenases, whereas the (R)-form shows reduced activity .

- Receptor Binding : Molecular dynamics simulations reveal enantiomer-specific hydrogen bonding with serine hydrolases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.